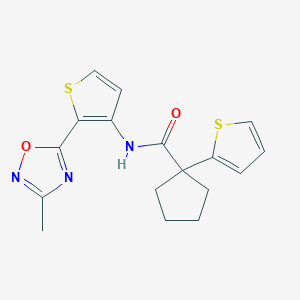

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a cyclopentanecarboxamide core linked to two distinct aromatic systems: a thiophen-2-yl group and a 3-methyl-1,2,4-oxadiazole-substituted thiophen-3-yl moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-11-18-15(22-20-11)14-12(6-10-24-14)19-16(21)17(7-2-3-8-17)13-5-4-9-23-13/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPRVCUIPFLMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structural components of this compound suggest various mechanisms through which it may exert its effects, particularly in the realms of antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 291.37 g/mol. The presence of both thiophene and oxadiazole moieties contributes to its unique chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O2S |

| Molecular Weight | 291.37 g/mol |

| CAS Number | Not specified |

| Purity | >90% |

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown strong antibacterial effects against various pathogens, including Xanthomonas oryzae with EC50 values ranging from 19.44 to 36.25 μg/mL for related compounds . This suggests that this compound may possess similar antimicrobial efficacy.

Antifungal Activity

Compounds containing the oxadiazole ring have been documented to exhibit antifungal activity. For example, bioassays demonstrated moderate antifungal activity against Rhizoctonia solani . The structural characteristics of the compound may enhance its interaction with fungal cell membranes or metabolic pathways, leading to inhibition.

Anticancer Potential

The anticancer properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can inhibit specific enzymes involved in cancer pathways. For example, certain oxadiazole derivatives have been identified as potent inhibitors of carboxylesterase Notum, which negatively regulates the Wnt signaling pathway implicated in cancer progression . This highlights a potential avenue for therapeutic development using the target compound.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety can act as an inhibitor for various enzymes critical in disease pathways.

- Cell Membrane Interaction : The lipophilic nature imparted by thiophene rings may facilitate interactions with cellular membranes.

- Disruption of Cellular Processes : Compounds with similar structures have been shown to disrupt metabolic processes in pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study demonstrated that specific oxadiazole derivatives exhibited strong antibacterial effects against plant pathogens .

- Antifungal Activity Assessment : A series of bioassays confirmed moderate antifungal action against common fungal strains .

- Cancer Research : Investigations into Notum inhibitors revealed that certain oxadiazoles could restore Wnt signaling in cancer models, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its substitution pattern:

- Oxadiazole substituent : A 3-methyl-1,2,4-oxadiazole at the 2-position of a thiophen-3-yl group.

- Thiophene positioning : A thiophen-2-yl group attached to the cyclopentane ring.

Comparisons with analogous molecules highlight how substituent choice impacts physicochemical and biological properties:

Comparison with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Structural Implications :

- Electronic Effects : The oxadiazole’s electron-withdrawing nature contrasts with the isoxazole’s mixed electronic profile, altering hydrogen-bonding and dipole interactions.

- Synthetic Complexity : Introducing thiophene at the oxadiazole position may require more intricate synthetic routes than the methyl-isoxazole linkage in ’s compound.

Comparison with Thiazole-Containing Analogs (e.g., Compounds)

Compounds in , such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide, replace thiophene with thiazole.

Physicochemical and Pharmacokinetic Trends

Predicted Properties

Bioactivity Considerations

- Oxadiazole vs. Isoxazole : 1,2,4-Oxadiazoles are more resistant to hydrolysis than isoxazoles, favoring prolonged in vivo activity .

- Thiophene vs. Thiazole : Thiophene’s sulfur may engage in hydrophobic interactions, while thiazole’s nitrogen supports polar interactions, influencing target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.